N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide
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Overview
Description
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development
Preparation Methods
The synthesis of N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions or functionalization of preformed pyrrolidine rings.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents under controlled conditions.
N-ethylation:
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amine precursors.
Chemical Reactions Analysis
Scientific Research Applications
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel biologically active molecules with potential therapeutic applications.
Biological Studies: It is used in biological studies to investigate its effects on various biological targets and pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents contribute to the compound’s binding affinity and selectivity towards target proteins, enzymes, or receptors . The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxamide group contributes to its hydrogen bonding interactions with biological targets .
Comparison with Similar Compounds
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A derivative with a ketone group at the second position, known for its biological activities.
Pyrrolidine-2,5-diones: Compounds with dione groups at the second and fifth positions, used in medicinal chemistry.
Prolinol: A derivative with a hydroxyl group, known for its chiral properties and use in asymmetric synthesis.
Properties
IUPAC Name |
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-2-10-8(12)11-4-3-7(5-9)6-11/h7H,2-6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMLPYPEXBFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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